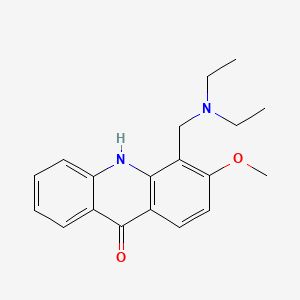
9-Acridanone, 4-(diethylaminomethyl)-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- typically involves the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones in the presence of catalysts such as L-proline in ethanol . This method allows for the formation of the acridone core structure with various substituents.
Industrial Production Methods
Industrial production methods for acridone derivatives often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace existing substituents with new ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes and fluorescent materials.
Mecanismo De Acción
The mechanism of action of 9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- involves its interaction with molecular targets such as DNA and enzymes. Its planar ring structure allows it to intercalate into DNA, inhibiting topoisomerase or telomerase enzymes, which are crucial for cell replication . This interaction can lead to the inhibition of cancer cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Acridone: The parent compound with a carbonyl group at the 9 position.
3-Chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl)-acridone: An acridone derivative with antimalarial properties.
Uniqueness
9-Acridanone, 4-(diethylaminomethyl)-3-methoxy- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its diethylaminomethyl and methoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
58324-13-3 |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-(diethylaminomethyl)-3-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)12-15-17(23-3)11-10-14-18(15)20-16-9-7-6-8-13(16)19(14)22/h6-11H,4-5,12H2,1-3H3,(H,20,22) |
Clave InChI |
MJYDCOXVTAIVIK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C=CC2=C1NC3=CC=CC=C3C2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



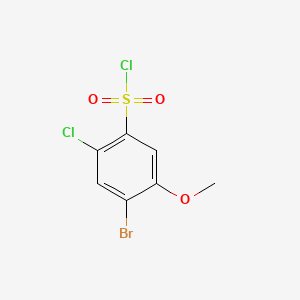


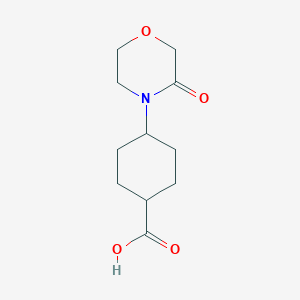

![tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13939034.png)

![6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13939052.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)
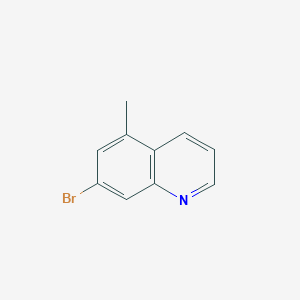
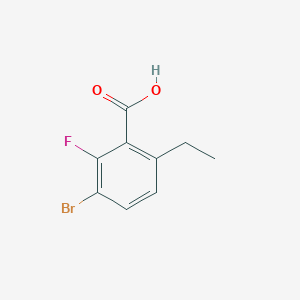
![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
